molecular formula C24H23N5O4 B1244135 (1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

Cat. No. B1244135
M. Wt: 445.5 g/mol
InChI Key: DQQCCKFZJNINST-SVHZQOIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Metabolic Profile Studies

Fungal-derived quinazolines, like the one , have been studied for their potential as drug candidates. A recent study focused on the synthesis and metabolic characteristics of such quinazolines, including fiscalin B, a naturally occurring quinazolinone. The in vitro metabolic studies using human liver microsomes showed changes like hydration and hydroxylation in these compounds (Long et al., 2021).

Structural and Synthetic Aspects

The structural configurations of quinazoline derivatives have been a subject of interest. Studies have shown the stereoselective alkylation in such compounds, contributing to the understanding of their chemical structure and synthesis methods. For instance, a study on 2-benzyl-4-isopropyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-diones has provided insights into the configuration of these molecules based on NMR data and NOE measurements (Buenadicha et al., 1998).

Anticancer Potential

Quinazoline derivatives have been explored for their potential in cancer treatment. A study synthesized a series of quinazoline compounds and evaluated their cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The study highlighted the selective antitumor properties of certain quinazoline derivatives against specific cancer cell lines (Yoo et al., 1998).

Glycine Template Applications

Quinazoline compounds have been used as glycine templates in chemical syntheses. Studies have explored their reactivity and potential applications in organic synthesis. For example, the synthesis of fiscalin B through regio- and diastereoselective alkylation of glycine templates is a notable application in this field (Hernández et al., 2002).

Antioxidant Applications

Some quinazoline derivatives have been investigated for their antioxidant properties. A study synthesized quinolinone derivatives and evaluated their efficiency as antioxidants in lubricating greases, demonstrating their potential in industrial applications (Hussein et al., 2016).

properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C24H23N5O4/c1-12-19-27-16-9-5-3-7-14(16)22(32)28(19)18(20(30)25-12)11-24(33)15-8-4-6-10-17(15)29-21(31)13(2)26-23(24)29/h3-10,12-13,18,23,26,33H,11H2,1-2H3,(H,25,30)/t12-,13+,18-,23?,24+/m1/s1

InChI Key

DQQCCKFZJNINST-SVHZQOIZSA-N

Isomeric SMILES

C[C@@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4(C5N[C@H](C(=O)N5C6=CC=CC=C64)C)O

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O

synonyms

fumiquinazoline B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 2
(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 3
(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 4
(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 5
(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 6
(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

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